3-Amino-1-ethynylcyclobutan-1-ol hydrochloride
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Overview
Description
3-Amino-1-ethynylcyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H9NO·HCl. It is a crystalline solid that is soluble in water and other polar solvents. This compound is of interest due to its unique structure, which includes an amino group, an ethynyl group, and a cyclobutanol ring. These functional groups make it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride typically involves several steps. One common method includes the following steps:
Formation of the Cyclobutanol Ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the Ethynyl Group: This step involves the addition of an ethynyl group to the cyclobutanol ring, often using reagents such as acetylene or ethynyl halides.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-Amino-1-ethynylcyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Scientific Research Applications
3-Amino-1-ethynylcyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Amino-1-ethynylcyclobutan-1-ol hydrochloride can be compared with similar compounds such as:
3-Amino-1-propanol hydrochloride: Similar in having an amino and hydroxyl group but lacks the ethynyl and cyclobutanol structure.
3-Amino-1-butanol hydrochloride: Similar but with a butanol instead of a cyclobutanol ring.
3-Amino-1-ethynylcyclopentanol hydrochloride: Similar but with a cyclopentanol ring instead of a cyclobutanol ring.
The unique combination of the cyclobutanol ring and the ethynyl group in this compound provides distinct chemical properties and reactivity compared to these similar compounds .
Properties
IUPAC Name |
3-amino-1-ethynylcyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-2-6(8)3-5(7)4-6;/h1,5,8H,3-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAZJKXPYPKMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC(C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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